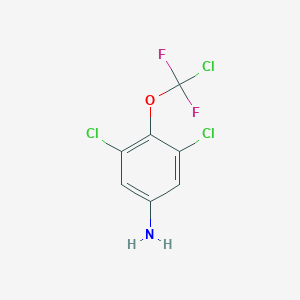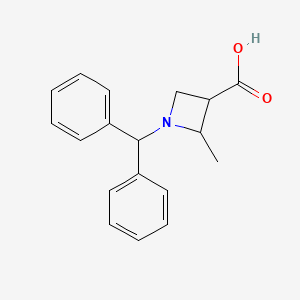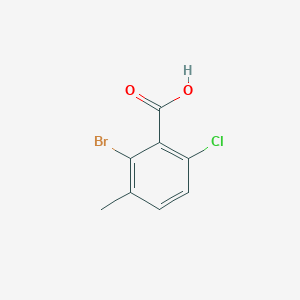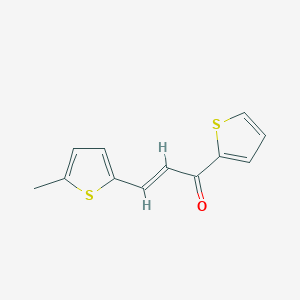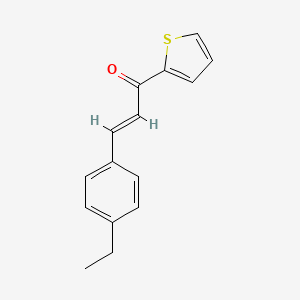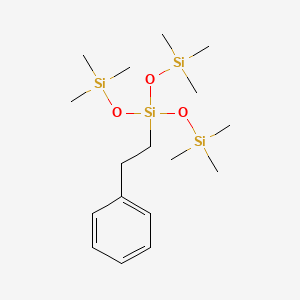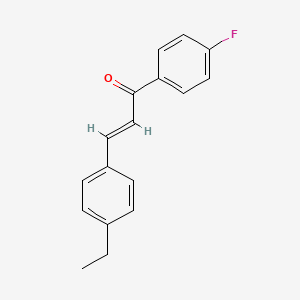
(2E)-3-(4-Ethylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-Ethylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as 4-ethyl-4-fluorophenylprop-2-en-1-one (EF-PPE) is an organic compound belonging to the class of alkenes. It has a wide range of applications in the field of organic synthesis and is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. EF-PPE is an important intermediate in the synthesis of many compounds and is used in many laboratory experiments.
Scientific Research Applications
EF-PPE has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of β-lactam antibiotics, antifungal agents, and other biologically active compounds. EF-PPE has also been used in the synthesis of polymers and other materials. Additionally, EF-PPE has been used in the synthesis of dyes and other organic pigments.
Mechanism of Action
The mechanism of action of EF-PPE is dependent on the reaction it is used in. In the Wittig reaction, the ylide generated from the reaction of a phosphonium salt with a strong base reacts with an aldehyde or ketone to produce the desired alkenes. In the Horner-Wadsworth-Emmons reaction, the organophosphorus reagent reacts with an aldehyde or ketone to produce the desired alkenes. In the Ullmann reaction, the aryl halide reacts with an organometallic reagent to produce the desired alkenes.
Biochemical and Physiological Effects
EF-PPE has not been found to have any direct biochemical or physiological effects. However, due to its use in the synthesis of various compounds, EF-PPE may indirectly be involved in biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
EF-PPE is a useful intermediate for the synthesis of various compounds and can be used in a variety of laboratory experiments. One advantage of using EF-PPE in laboratory experiments is that it is relatively easy to synthesize and is commercially available. Additionally, EF-PPE is relatively stable and can be stored for long periods of time. However, EF-PPE is sensitive to light and air and must be stored in a dark, airtight container.
Future Directions
Due to its use in the synthesis of various compounds, EF-PPE has many potential future applications. These include the synthesis of new pharmaceuticals, agrochemicals, polymers, and other materials. EF-PPE may also be used in the synthesis of dyes and other organic pigments. Additionally, EF-PPE may be used in the development of new methods for the synthesis of compounds. Finally, EF-PPE may be used in the development of new catalysts and reagents for use in organic synthesis.
Synthesis Methods
EF-PPE can be synthesized by a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Ullmann reaction. The Wittig reaction is the most commonly used method for the synthesis of EF-PPE. In this method, a phosphonium ylide is generated by reacting a phosphonium salt with a strong base such as sodium hydride. The ylide is then reacted with an aldehyde or ketone to produce the desired alkenes. The Horner-Wadsworth-Emmons reaction is another method which involves the reaction of an aldehyde or ketone with an organophosphorus reagent such as triphenylphosphine to produce the desired alkenes. The Ullmann reaction involves the reaction of an aryl halide with an organometallic reagent such as a Grignard reagent to produce the desired alkenes.
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-2-13-3-5-14(6-4-13)7-12-17(19)15-8-10-16(18)11-9-15/h3-12H,2H2,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFHZQGMPGDPJN-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

